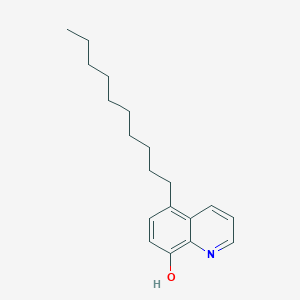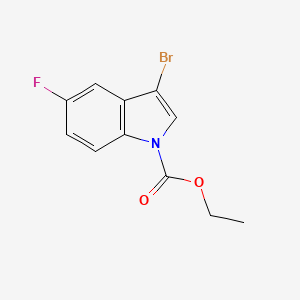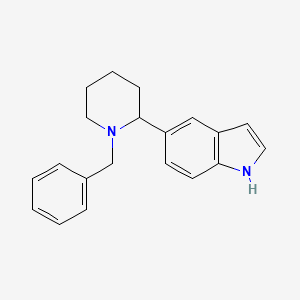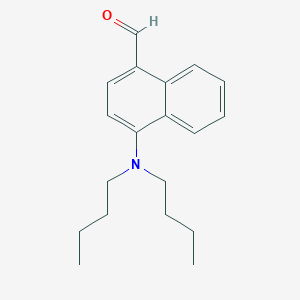![molecular formula C10H11Cl2N5O B11838260 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine CAS No. 53549-09-0](/img/structure/B11838260.png)
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine: is a synthetic compound that belongs to the class of purine analogs. This compound is characterized by its unique structure, which includes a purine base attached to a chlorinated oxolane ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine typically involves multiple steps. One common method starts with the chlorination of a suitable oxolane precursor, followed by the introduction of the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like sodium hydride to facilitate the substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The oxolane ring can be subjected to oxidation or reduction reactions, altering the functional groups attached to the ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxolane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, dimethylformamide, and other polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Various purine derivatives with different substituents at the chloromethyl group.
Oxidation Products: Oxidized forms of the oxolane ring, such as lactones.
Reduction Products: Reduced forms of the oxolane ring, such as alcohols.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for therapeutic applications.
Medicine: The compound is investigated for its potential use in the treatment of viral infections and certain types of cancer. Its mechanism of action involves the inhibition of key enzymes involved in nucleic acid metabolism.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs. Its unique structure and reactivity make it a valuable intermediate in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This is achieved through the inhibition of key enzymes, such as DNA polymerase and RNA polymerase, which are essential for nucleic acid replication and transcription. The compound’s chlorinated oxolane ring enhances its binding affinity to these enzymes, thereby increasing its potency.
類似化合物との比較
6-Chloropurine Riboside: Another purine analog with antiviral and anticancer properties.
9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione: A compound with a similar oxolane ring structure but different substituents.
Uniqueness: The unique feature of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine lies in its chlorinated oxolane ring, which enhances its reactivity and binding affinity to target enzymes. This makes it a more potent inhibitor of nucleic acid synthesis compared to other similar compounds.
特性
CAS番号 |
53549-09-0 |
|---|---|
分子式 |
C10H11Cl2N5O |
分子量 |
288.13 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6+,7+/m0/s1 |
InChIキー |
PJGDEDUVJWPDNT-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)



![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)




![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)




